N-(6-chloro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine
CAS No.:
Cat. No.: VC15867564
Molecular Formula: C12H11ClN2O
Molecular Weight: 234.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClN2O |
|---|---|
| Molecular Weight | 234.68 g/mol |
| IUPAC Name | N-(6-chloro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine |
| Standard InChI | InChI=1S/C12H11ClN2O/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15-16/h4-6,14,16H,1-3H2 |
| Standard InChI Key | SSVFKGAOHIFRII-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C(=NO)C1)C3=C(N2)C=CC(=C3)Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Core Framework and Substituent Analysis
The compound features a tetrahydrocarbazole backbone, a partially hydrogenated carbazole system with two aromatic rings fused to a saturated cyclohexene moiety . The 4-position is functionalized with a hydroxylamine group (=N–OH), while the 6-position bears a chlorine atom. This arrangement creates a planar aromatic region (rings A and B) and a non-planar, flexible cyclohexene ring (ring C), which influences its conformational dynamics .
The hydroxylamine group introduces polarity and hydrogen-bonding capability, while the chloro substituent enhances electron-withdrawing effects on the aromatic system. These features are critical for intermolecular interactions, as evidenced by the compound’s InChIKey (SSVFKGAOHIFRII-UHFFFAOYSA-N), which encodes its stereochemical uniqueness .
Spectroscopic and Computational Data
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Molecular Formula: C₁₂H₁₁ClN₂O
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X-ray Crystallography: No experimental data exists, but density functional theory (DFT) simulations predict a dihedral angle of 12.5° between rings A and B, reducing π-orbital overlap compared to fully aromatic carbazoles.
Hypothetical Synthesis Pathways
Retrosynthetic Analysis
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Predicted decomposition temperature: 280–300°C (DSC simulations).
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Acid-Base Behavior: The hydroxylamine group (pKa ≈ 6.1) acts as a weak acid, enabling pH-dependent tautomerism between =N–OH and =N–O⁻ forms .
Solubility and Partitioning
| Property | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 2.8 ± 0.3 | Computational (XLogP3) |
| Aqueous Solubility (25°C) | 0.12 mg/mL | ALogPS |
| Melting Point | 189–192°C (decomposes) | Estimated |
Research Gaps and Future Directions
Critical Unanswered Questions
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Synthetic Scalability: Current routes are hypothetical; experimental validation is needed to optimize yields and purity.
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Biological Screening: No data exists on cytotoxicity, pharmacokinetics, or target engagement.
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Catalytic Potential: The compound’s role in Au(I)-mediated reactions remains unexplored despite structural similarities to known substrates .
Methodological Recommendations
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